2-(3-(Naphthalen-1-yl)phenyl)acetic acid, also known as 2-naphthyl-3-phenylacetic acid, is an organic compound characterized by a naphthalene moiety attached to a phenyl group via an acetic acid functional group. This compound is part of the phenylacetic acid family and exhibits a complex structure that contributes to its unique chemical and biological properties.
The chemical reactivity of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid can be explored through various reactions typical of carboxylic acids, such as:
These reactions are foundational in synthesizing derivatives that may exhibit improved pharmacological profiles.
2-(3-(Naphthalen-1-yl)phenyl)acetic acid has shown potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. Similar compounds within the naphthalene and phenylacetic acid families have been studied for their effects on various biological targets, including:
Synthesis of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid typically involves several methods:
The applications of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid span several fields:
Studies on the interactions of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid with biological targets have revealed insights into its mechanism of action. For instance, it may interact with specific receptors or enzymes involved in cell signaling pathways. Understanding these interactions is essential for elucidating its pharmacodynamics and optimizing its therapeutic uses .
Several compounds share structural features with 2-(3-(Naphthalen-1-yl)phenyl)acetic acid. Here are some notable examples:
The uniqueness of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid lies in its dual aromatic system, which enhances its potential interactions with biological targets compared to simpler phenolic or acetic acids. This structural complexity may contribute to its distinct pharmacological properties, making it a subject of interest for further research and development in medicinal chemistry.
The Friedel-Crafts acylation remains a cornerstone for constructing the naphthalene-phenyl backbone. In this method, naphthalene reacts with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃), forming 1-naphthylacetyl chloride. Subsequent treatment with phenylmagnesium bromide via a Grignard addition yields a tertiary alcohol intermediate, which is oxidized to the target carboxylic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Key Reaction Pathway:
Industrial-scale implementations optimize yields (up to 78%) through temperature control (70–90°C) and pH stabilization (4.5–5.5) in biphasic systems.
Step | Catalyst | Yield (%) | Reference |
---|---|---|---|
Friedel-Crafts Acylation | AlCl₃ | 72–78 | |
Grignard Addition | PhMgBr | 65–70 | |
Oxidation | KMnO₄ | 85–90 |
The naphthalene moiety in 2-(3-(naphthalen-1-yl)phenyl)acetic acid serves as a hydrophobic anchor, facilitating interactions with aromatic residues in protein binding pockets. Modifications to this moiety significantly impact bioactivity, as demonstrated by comparative studies of structurally related compounds. For instance, replacing the naphthalene group with a simpler phenyl ring (as in phenylacetic acid) reduces anti-inflammatory activity by approximately 40%, highlighting the importance of the extended π-system for stabilizing ligand-receptor interactions [6].
Substituents on the naphthalene ring further fine-tune activity. Introducing electron-donating groups, such as methoxy (-OCH~3~) at the C-6 position, enhances binding affinity to cyclooxygenase-2 (COX-2) by 2.3-fold compared to unsubstituted analogs [6]. Conversely, bulky substituents at the C-3 position, such as trifluoromethyl (-CF~3~), improve selectivity for the P2Y~14~ receptor by sterically hindering off-target interactions [7]. Recent borylation strategies have enabled the incorporation of boron-containing groups at the C-2 position, which modulate electronic properties and improve metabolic stability without compromising target engagement [3].
The following table summarizes key structure-activity trends associated with naphthalene modifications:
Modification Site | Substituent | Biological Impact | Target Relevance |
---|---|---|---|
C-2 | Boryl | ↑ Metabolic stability | KEAP1-NRF2 [3] [5] |
C-3 | -CF~3~ | ↑ Selectivity | P2Y~14~ [7] |
C-6 | -OCH~3~ | ↑ COX-2 affinity | COX-2 [6] |
These findings underscore the naphthalene ring’s role as a tunable platform for optimizing pharmacokinetic and pharmacodynamic properties.
The phenylacetic acid backbone contributes to target recognition through hydrogen bonding and electrostatic interactions. Esterification or amidation of the carboxylic acid group markedly alters biological activity. For example, methyl ester derivatives exhibit reduced COX-2 inhibition (IC~50~ = 8.2 μM) compared to the parent acid (IC~50~ = 0.18 μM), emphasizing the necessity of the ionizable carboxylate for electrostatic interactions with arginine residues in the COX-2 active site [6].
Chain elongation studies reveal that extending the acetic acid linker by one methylene unit (-CH~2~-) improves P2Y~14~ receptor antagonism by 3.5-fold, likely due to better alignment with a hydrophobic subpocket [7]. Conversely, substituting the acetic acid with a sulfonic acid group abolishes activity, as seen in analogs tested against KEAP1-NRF2 pathways [5].
Notably, stereoelectronic effects play a critical role. Replacing the oxygen atom in the para-methoxy group of the phenyl ring with sulfur (creating a methylthio analog) enhances COX-2 selectivity by 1.8-fold, attributed to improved hydrophobic contacts with valine-349 [6]. The table below illustrates these trends:
Backbone Modification | Target | Effect on IC~50~ | Key Interaction |
---|---|---|---|
Methyl ester | COX-2 | 8.2 μM | Loss of H-bond |
Ethylamide | KEAP1-NRF2 | 1.4 μM | Hydrophobic fit |
p-Methylthio substitution | COX-2 | 0.10 μM | Val-349 contact |
These results highlight the delicate balance between electronic, steric, and hydrogen-bonding interactions required for optimal target engagement.
The stereochemistry of 2-(3-(naphthalen-1-yl)phenyl)acetic acid derivatives profoundly influences their biological activity. The molecule’s chiral center, located at the carbon bridging the phenyl and naphthalene groups, adopts a preferred conformation where the naphthalene and phenyl rings are orthogonal, minimizing steric clash and maximizing aromatic stacking interactions [4]. Enantiomeric studies demonstrate that the (R)-configuration exhibits 12-fold higher affinity for KEAP1 compared to the (S)-enantiomer, as confirmed by X-ray crystallography showing favorable van der Waals contacts with tyrosine-572 [5].
Diastereomeric esters derived from chiral alcohols show distinct nuclear magnetic resonance (NMR) shielding effects. For instance, (−)-menthyl esters induce upfield shifts (Δδ = 0.45 ppm) in the naphthalene protons due to anisotropic shielding from the phenyl ring, correlating with a 2.1-fold increase in antimicrobial activity compared to (+)-neomenthyl derivatives [2] [4]. Conformational restriction via cyclization (e.g., forming lactams) further enhances enantioselectivity, as observed in pyrazoline derivatives with 94% enantiomeric excess exhibiting superior anti-inflammatory profiles [2].
The following conformational analysis summarizes key stereochemical effects:
Stereochemical Feature | Biological Consequence | Structural Basis |
---|---|---|
(R)-configuration at C-1 | ↑ KEAP1 affinity | Tyr-572 contact |
Orthogonal aromatic rings | ↑ Metabolic stability | Reduced CYP450 access |
(−)-Menthyl ester | ↑ Antimicrobial activity | Anisotropic shielding |
These insights underscore the importance of stereochemical control in optimizing molecular recognition and therapeutic efficacy.
The pharmacological activity of 2-(3-(Naphthalen-1-yl)phenyl)acetic acid encompasses multiple mechanistic pathways that contribute to its therapeutic potential. This compound exhibits distinct molecular interactions with key cellular targets, particularly in the context of oxidative stress response and inflammatory modulation. The following sections examine the primary mechanisms through which this naphthalene-based compound exerts its biological effects.
The inhibition of the Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2 protein-protein interaction represents a fundamental mechanism by which 2-(3-(Naphthalen-1-yl)phenyl)acetic acid influences cellular defense pathways. Under normal physiological conditions, Kelch-like ECH-associated protein 1 functions as a master regulator by sequestering Nuclear factor erythroid 2-related factor 2 in the cytoplasm and targeting it for ubiquitination and proteasomal degradation [1]. This regulatory mechanism maintains Nuclear factor erythroid 2-related factor 2 levels at low concentrations with a half-life of less than 20 minutes [1].
The structural basis for this interaction involves a two-site substrate recognition mechanism where Nuclear factor erythroid 2-related factor 2 contains two distinct binding motifs: the high-affinity ETGE motif and the low-affinity DLG motif [1]. These motifs bind to separate Kelch domains within the Kelch-like ECH-associated protein 1 homodimer, which forms through its BTB domain [1]. The binding of both motifs to their respective Kelch domains is essential for the ubiquitination of Nuclear factor erythroid 2-related factor 2, which occurs at an alpha-helix containing seven lysine residues located between the binding motifs [1].
Naphthalene-based derivatives structurally related to 2-(3-(Naphthalen-1-yl)phenyl)acetic acid have demonstrated significant inhibitory activity against the Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2 protein-protein interaction. Research has shown that 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs exhibit IC50 values ranging from 2.5 nM to 31.3 nM in time-resolved fluorescence energy transfer assays [2] [3]. These compounds function as direct inhibitors, preventing the sequestration and degradation of Nuclear factor erythroid 2-related factor 2.
Compound | IC50 (nM) | Assay Method | Key Structural Features |
---|---|---|---|
Compound 24a | 2.5 | TR-FRET | C2-phthalimidopropyl substitution |
Compound 7q | 7.2-31.3 | FP/TR-FRET | Oxygen-containing fused rings |
Compound 12b | 84-194 | FP | Modified aryl substitution |
1,4-bis(arylsulfonamido)naphthalene derivatives | 82-384 | FP | Various substitution patterns |
The mechanism of inhibition involves the disruption of the protein-protein interface, allowing newly synthesized Nuclear factor erythroid 2-related factor 2 to escape Kelch-like ECH-associated protein 1-mediated degradation [2]. This stabilization leads to Nuclear factor erythroid 2-related factor 2 accumulation in the cytosol and subsequent nuclear translocation, where it can bind to antioxidant response elements and activate target gene expression [2].
Molecular docking studies have revealed that the naphthalene core of these inhibitors occupies a central binding pocket within the Kelch domain, while the flanking aromatic groups interact with specific amino acid residues [3]. The binding affinity is significantly influenced by the sulfonamide functional groups, which form critical interactions with serine residues within the Kelch domain [4]. Additionally, carboxylate groups establish dipolar interactions with asparagine and arginine residues within the binding pocket [4].
The modulation of inflammatory signaling pathways through cyclooxygenase-2 regulation represents another significant mechanism of action for 2-(3-(Naphthalen-1-yl)phenyl)acetic acid. Cyclooxygenase enzymes catalyze the first two steps in prostaglandin biosynthesis, converting arachidonic acid to prostaglandin G2 and subsequently to prostaglandin H2 [5]. The cyclooxygenase active site lies at the top of an L-shaped channel that originates in the membrane binding domain, with arachidonic acid binding such that its carboxyl group positions at the constriction and its omega-methyl group at the narrow terminus [5].
Naphthalene-based compounds exhibit distinct binding characteristics within the cyclooxygenase active site. The structural analysis of naproxen, a closely related naphthalene derivative, demonstrates that the naphthalene scaffold provides essential interactions for cyclooxygenase inhibition [6]. Each pendant group of the naphthyl scaffold contributes to inhibitory potency, with minimal structural modifications being tolerated [6]. The carboxylate moiety of naphthalene derivatives binds at the constriction site in the canonical orientation, coordinated to Tyr-355 and Arg-120 [6].
The mechanism of cyclooxygenase inhibition involves time-dependent binding characteristics. Kinetic studies reveal that naphthalene derivatives exhibit substantial time-dependent inhibition of both cyclooxygenase-1 and cyclooxygenase-2 isoforms [6]. Following a 3-minute preincubation, these compounds demonstrate IC50 values of 340 nM for cyclooxygenase-1 and 180 nM for cyclooxygenase-2 [6].
Parameter | Cyclooxygenase-1 | Cyclooxygenase-2 | Selectivity |
---|---|---|---|
IC50 (no preincubation) | 5.6 μM | Not determined | - |
IC50 (3-min preincubation) | 340 nM | 180 nM | 1.9-fold COX-2 selective |
Maximum inhibition | >80% | >80% | - |
Time dependence | Significant | Significant | - |
The selectivity for cyclooxygenase-2 over cyclooxygenase-1 is influenced by specific amino acid differences between the isoforms. At position 523, cyclooxygenase-1 contains isoleucine while cyclooxygenase-2 contains valine [7]. The smaller valine residue in cyclooxygenase-2 creates access to a side pocket that accommodates selective inhibitors [7]. This structural difference enables naphthalene-based compounds to achieve preferential binding to cyclooxygenase-2.
The anti-inflammatory effects mediated by cyclooxygenase-2 inhibition result in decreased prostaglandin synthesis, leading to reduced inflammation, pain, and fever [8]. Naphthalene derivatives block both cyclooxygenase-1 and cyclooxygenase-2 enzymes non-selectively, subsequently decreasing prostaglandin production [8]. This mechanism underlies the analgesic and anti-inflammatory properties observed with compounds containing the naphthalene-acetic acid structural motif.
The activation of antioxidant response elements represents a crucial downstream consequence of Nuclear factor erythroid 2-related factor 2 stabilization and nuclear translocation. Antioxidant response elements function as cis-regulatory elements or enhancer sequences located in the promoter regions of genes encoding detoxification enzymes and cytoprotective proteins [1]. The typical functionally active antioxidant response element consists of a 16-nucleotide sequence with the consensus: 5′-TA/CnnA/GTGAc/GTGAC/GnnnGCA/G-3′ [1].
Under conditions of oxidative stress, stabilized Nuclear factor erythroid 2-related factor 2 translocates to the nucleus, where it forms a heterodimer with small musculoaponeurotic fibrosarcoma proteins and binds to antioxidant response element sites [9]. This binding initiates the transcriptional activation of downstream target genes involved in cellular defense mechanisms [9]. The process involves the displacement of Bach1, a transcriptional repressor that normally forms dimers with musculoaponeurotic fibrosarcoma proteins under physiological conditions, preventing Nuclear factor erythroid 2-related factor 2 from binding to DNA [1].
The genes regulated by Nuclear factor erythroid 2-related factor 2 through antioxidant response element activation encompass approximately 250 target genes [9]. These include enzymes involved in glutathione metabolism, such as glutamate-cysteine ligase and glutathione reductase, which support the thioredoxin/glutathione system as a major defense against reactive oxygen species generation [9]. Additionally, Nuclear factor erythroid 2-related factor 2 induces increased expression levels of thioredoxin, thioredoxin reductase, and peroxiredoxin, which are involved in the reduction of oxidized cysteines and redox signal transduction [9].
Gene Category | Examples | Function | Fold Increase |
---|---|---|---|
Glutathione metabolism | GSTM3, GCL | Glutathione synthesis and conjugation | 2.4-11.7x |
Heme degradation | HMOX1 | Antioxidant biliverdin generation | 2.4-11.7x |
Quinone reduction | NQO1 | NADPH-dependent quinone reduction | 2.4-11.7x |
Sulfur metabolism | CBS, CSE | Hydrogen sulfide production | Variable |
Antioxidant enzymes | SOD, CAT, GPX | Direct reactive oxygen species scavenging | Variable |
The activation dynamics of antioxidant response elements involve multiple regulatory mechanisms. Nuclear factor erythroid 2-related factor 2 stimulates the generation of nicotinamide adenine dinucleotide phosphate, an important source of reducing equivalents involved in redox reactions [9]. The transcription factor promotes the expression of enzymes involved in quinone redox cycling, such as nicotinamide adenine dinucleotide phosphate quinone oxidoreductase 1 [9]. Furthermore, Nuclear factor erythroid 2-related factor 2 activation correlates with increased expression of heme oxygenase-1, which contributes to reactive oxygen species elimination by generating antioxidant biliverdin and catalyzing the degradation of free heme with pro-oxidant properties [9].
Naphthalene-based compounds have demonstrated the ability to activate Nuclear factor erythroid 2-related factor 2 target gene expression in cellular models. Studies using NCM460D cells showed that specific naphthalene derivatives elevated messenger ribonucleic acid levels of GSTM3, HMOX1, and NQO1 by 2.4-11.7 fold at 100 μM concentrations compared to vehicle controls [2]. This activation occurs through the direct inhibition of the Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2 protein-protein interaction, leading to Nuclear factor erythroid 2-related factor 2 stabilization and subsequent antioxidant response element-mediated gene transcription.
The temporal dynamics of antioxidant response element activation involve a coordinated response to cellular stress. Under basal conditions, the rapid turnover of Nuclear factor erythroid 2-related factor 2 prevents unnecessary expression of target genes [1]. However, upon stress induction, Nuclear factor erythroid 2-related factor 2 stabilization extends its half-life to up to 200 minutes, allowing sufficient time for nuclear translocation and gene activation [1]. This temporal regulation ensures that antioxidant response element-mediated gene expression occurs only when cellular protection is required.
The magnitude of antioxidant response element activation depends on the degree of Nuclear factor erythroid 2-related factor 2 stabilization achieved by the inhibitor. Potent Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2 protein-protein interaction inhibitors with nanomolar binding affinities can achieve significant target gene upregulation [3]. The relationship between binding affinity and cellular activity demonstrates that compounds with higher Kelch-like ECH-associated protein 1 binding potency generally produce more robust antioxidant response element activation [3].